molecular formula C14H10N2S4Zn B093245 Zinc 2-mercaptobenzothiazole CAS No. 155-04-4

Zinc 2-mercaptobenzothiazole

Cat. No. B093245
CAS RN: 155-04-4
M. Wt: 232.6 g/mol
InChI Key: JLKZUNOWPPEBPX-UHFFFAOYSA-N
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Description

Zinc 2-mercaptobenzothiazole (ZMBT) is a compound that has been extensively studied for its role as an antioxidant in various applications, particularly in the rubber industry. It is a zinc complex derived from 2-mercaptobenzothiazole (MBT), which itself is a well-known compound with applications in corrosion inhibition and vulcanization acceleration .

Synthesis Analysis

The synthesis of ZMBT involves the reaction of MBT with zinc oxide (ZnO) or zinc stearate. This reaction has been observed to occur at elevated temperatures, where MBT is thermally stable up to its melting point. The formation of ZMBT is not always complete, as the reaction can be hindered by the solid ZMBT, which is thermally stable up to its own melting point . Additionally, the presence of stearic acid can lower the temperature at which zinc stearate forms, which then reacts with MBT to form ZMBT .

Molecular Structure Analysis

The molecular structure of ZMBT plays a crucial role in its function as an antioxidant and accelerator. The zinc ion in ZMBT is coordinated with sulfur atoms from MBT, forming a complex that is more effective as an antioxidant compared to MBT alone at certain temperatures . The structure of ZMBT allows it to act as a reservoir for sulfur oxides, which are important in the vulcanization process .

Chemical Reactions Analysis

ZMBT is involved in various chemical reactions, especially in the context of rubber vulcanization. It is a transformation product of benzothiazole accelerators and participates in the reaction with sulfur and other compounds, such as diphenylmethane, to facilitate the vulcanization process . The presence of zinc compounds, such as ZnO and ZMBT, has been shown to accelerate the formation of polysulfides from disulfides, which is a key step in the vulcanization of rubber .

Physical and Chemical Properties Analysis

The physical and chemical properties of ZMBT are influenced by its molecular structure. It is a stable compound with a high melting point, which makes it suitable for high-temperature applications. As an antioxidant, ZMBT is more effective than MBT at higher temperatures, and its reaction products with hydroperoxides are even more effective . In vulcanization, ZMBT and its derivatives facilitate the formation of crosslinks in rubber, improving the material's properties .

Scientific Research Applications

  • Anticorrosion Applications : Zinc 2-mercaptobenzothiazole shows promising anticorrosive behavior for silver and zinc, as observed in studies using electrochemical impedance spectroscopy and surface-enhanced Raman scattering techniques (Yang et al., 2008).

  • Chromatographic Concentration of Metals : It has been used for the preconcentration and determination of heavy metals like cadmium, copper, lead, and zinc in natural water samples (Terada et al., 1977).

  • Antioxidant Properties : Studies indicate that Zinc 2-mercaptobenzothiazole is an effective antioxidant for oils, showing superiority in certain aspects over mercaptobenzthiazole (Husbands & Scott, 1979).

  • Rubber Vulcanization : It plays a significant role in the vulcanization process of rubber, particularly in the transformation of benzothiazole accelerators (Tsurugi & Fukuda, 1960).

  • Allergy Studies : Zinc 2-mercaptobenzothiazole has been studied in the context of allergies, especially related to its use in the rubber industry (Foussereau et al., 1983).

  • Natural Rubber Vulcanization : It has been investigated for its effect in combination with other accelerators on the vulcanization of natural rubber, showing significant results in mechanical properties (Alam et al., 2012).

  • Sulfur Vulcanization in Polyisoprene : Its impact on the sulfur vulcanization process in polyisoprene, a synthetic rubber, has been explored, revealing insights into the interaction of Zinc 2-mercaptobenzothiazole with sulfur and zinc oxide (Gradwell & Mcgill, 1995).

Safety And Hazards

ZMBT is a flammable material and can cause irritation to the skin, eye, and respiratory system . It may cause an allergic skin reaction . Large concentrations of ZMBT dust may be explosive .

Future Directions

The practical utility of the synthesized compounds, particularly in future polymerization processes, hinges on a thorough understanding of these properties . The potential pharmacological properties of ZMBT derivatives are of huge interest in scientific research .

properties

IUPAC Name

zinc;1,3-benzothiazole-2-thiolate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2
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Description Data deposited in or computed by PubChem

InChI Key

PGNWIWKMXVDXHP-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8N2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

149-30-4 (Parent), 23713-49-7 (Parent)
Record name Zinc mercaptobenzothiazole
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DSSTOX Substance ID

DTXSID6020808
Record name Zinc 2-mercaptobenzothiazolate
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Molecular Weight

397.9 g/mol
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Physical Description

Dry Powder; NKRA, Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline]
Record name 2(3H)-Benzothiazolethione, zinc salt (2:1)
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Record name Zinc mercaptobenzothiazole
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Density

1.7 AT 25 °C/4 °C
Record name ZINC MERCAPTOBENZOTHIAZOLE
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Product Name

Zinc 2-mercaptobenzothiazole

Color/Form

LIGHT YELLOW POWDER

CAS RN

155-04-4
Record name Zinc mercaptobenzothiazole
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Record name Zinc 2-mercaptobenzothiazolate
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Record name Zinc di(benzothiazol-2-yl) disulphide
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Record name ZINC 2-MERCAPTOBENZOTHIAZOLE
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Record name ZINC MERCAPTOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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